molecular formula C12H17NO2 B3374181 [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol CAS No. 1017445-06-5

[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

Cat. No.: B3374181
CAS No.: 1017445-06-5
M. Wt: 207.27 g/mol
InChI Key: PFJUHUNKVLCGRR-UHFFFAOYSA-N
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Description

[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol (CAS: 1017445-06-5) is a pyrrolidine-derived compound with a hydroxymethyl group at the 3-position of the pyrrolidine ring and a 4-methoxyphenyl substituent at the 1-position. Its molecular formula is C₁₂H₁₇NO₂ (MW: 219.32 g/mol), and its structure features a planar aromatic ring (4-methoxyphenyl) and a five-membered saturated pyrrolidine ring ().

Properties

IUPAC Name

[1-(4-methoxyphenyl)pyrrolidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-15-12-4-2-11(3-5-12)13-7-6-10(8-13)9-14/h2-5,10,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJUHUNKVLCGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCC(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine in the presence of a reducing agent. One common method is the reductive amination of 4-methoxybenzaldehyde with pyrrolidine using sodium borohydride as the reducing agent. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary alcohol group undergoes oxidation under specific conditions, though steric hindrance from the pyrrolidine ring influences reactivity.

Reagent Conditions Outcome Source
KMnO₄Acidic aqueous, 80°CPartial oxidation to ketone
Dess-MartinDCM, RT, 18 hNo reaction (substrate degradation)
NaOCl/TEMPOIsopropyl acetate, RTTrace ketone formation
CrO₃Acetic acid, 50°CKetone with 62% yield

Key Findings :

  • Steric hindrance limits oxidation efficiency, requiring harsh conditions (e.g., CrO₃ in acetic acid).

  • TEMPO/NaOCl systems produce chlorinated byproducts due to methoxy group sensitivity .

Esterification and Protection

The hydroxymethyl group participates in esterification and protection reactions.

Reagent Conditions Product Yield Source
Acetic anhydridePyridine, RT, 12 hAcetylated derivative85%
TMSClDMF, 0°C → RTTrimethylsilyl-protected alcohol78%
Benzoyl chlorideEt₃N, DCM, 0°CBenzoyl ester91%

Mechanistic Insight :

  • Acetylation proceeds via nucleophilic acyl substitution, facilitated by pyridine as a base.

  • Silyl protection enhances stability for subsequent reactions (e.g., Grignard additions).

Nucleophilic Substitution

The pyrrolidine nitrogen and methoxy group exhibit substitution potential.

Nitrogen Alkylation

Reagent Conditions Product Yield Source
Methyl iodideK₂CO₃, DMF, 60°CN-Methylpyrrolidine derivative73%
Benzyl bromideNaH, THF, RTN-Benzylpyrrolidine derivative68%

Aromatic Demethylation

Reagent Conditions Product Yield Source
BBr₃DCM, -78°C → RTPhenolic derivative58%
HI (48%)AcOH, refluxDeprotected aryl hydroxyl group65%

Notable Challenges :

  • Demethylation requires strong Lewis acids (e.g., BBr₃) due to the electron-donating methoxy group.

Reductive Amination

The alcohol can be converted to an amine via intermediate ketone formation.

Step Reagent/Conditions Intermediate/Product Yield Source
OxidationCrO₃, AcOH, 50°CKetone62%
Reductive aminationNH₄OAc, NaBH₃CN, MeOHSecondary amine54%

Synthetic Utility :

  • This two-step sequence enables diversification of the pyrrolidine scaffold for drug discovery.

Ring-Opening Reactions

The pyrrolidine ring undergoes acid-catalyzed ring expansion.

Reagent Conditions Product Yield Source
H₂SO₄ (conc.)Toluene, 110°C, 6 hPiperidine derivative41%
HCl (gas)Et₂O, 0°C, 3 hChlorinated open-chain amine33%

Limitations :

  • Low yields due to competing decomposition pathways.

Comparative Reactivity Data

Functional Group Reactivity Preferred Reagents
Hydroxymethyl (-CH₂OH)Moderate (steric hindrance)Acetic anhydride, TMSCl, CrO₃
Pyrrolidine NHigh (nucleophilic)Methyl iodide, benzyl bromide
4-MethoxyphenylLow (electron-donating)BBr₃, HI

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol derivatives in cancer treatment. The following points summarize key findings:

  • Tubulin Polymerization Inhibition :
    • Compounds similar to this compound have shown significant inhibition of tubulin polymerization, a critical process in cancer cell proliferation. For instance, the compound ARAP 22 demonstrated strong inhibition against multiple cancer cell lines, suggesting that derivatives of this compound may exhibit similar properties .
  • Mechanism of Action :
    • These compounds interact with the colchicine binding site on tubulin, disrupting microtubule dynamics essential for mitosis. This disruption leads to apoptosis in cancer cells, making it a promising therapeutic target .
  • Case Studies :
    • In vitro studies have demonstrated that specific derivatives can inhibit the growth of medulloblastoma and other cancer types at nanomolar concentrations, indicating their potency as anticancer agents .

Neuropharmacological Applications

The neuropeptide relaxin-3/RXFP3 system is implicated in various physiological processes, including stress responses and appetite regulation. Research indicates that this compound may act as an antagonist in this system:

  • Antagonistic Activity :
    • Preliminary findings suggest that derivatives of this compound can inhibit RXFP3, which is involved in neuroendocrine functions. This antagonism may provide therapeutic avenues for conditions related to stress and appetite control .
  • Structure-Activity Relationship (SAR) :
    • The effectiveness of these compounds is influenced by the structural configuration around the pyrrolidine ring. Variations in substituents can significantly alter their biological activity, highlighting the importance of SAR studies in drug design .

Synthesis and Characterization

The synthesis of this compound involves several steps:

  • Starting Materials :
    • Key starting materials include 4-methoxyaniline and appropriate carbonyl compounds, which undergo cyclization to form the pyrrolidine structure .
  • Analytical Techniques :
    • Characterization is typically performed using NMR spectroscopy and mass spectrometry to confirm the structure and purity of synthesized compounds .

Mechanism of Action

The mechanism of action of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenyl group allows for specific binding interactions, while the pyrrolidine ring provides structural stability. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s affinity for its targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a. Fluorinated Derivatives
  • [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol (CAS: 1017444-90-4): Key Difference: Fluorine at the ortho position of the phenyl ring. Impact: The ortho-fluorine introduces steric hindrance and alters electronic effects compared to the para-methoxy group. This reduces planarity and may decrease π-π stacking interactions with biological targets. Applications: Used in pharmaceutical research for structure-activity relationship (SAR) studies .
  • [3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol: Key Difference: Fluorine adjacent to the methoxy group on the phenyl ring. This compound is noted for versatility in drug discovery .
b. Pyridine-Containing Analogs
  • (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (Catalog #HB085): Key Difference: Replacement of the 4-methoxyphenyl group with a fluoropyridinyl moiety. Impact: The pyridine ring introduces basicity (pKa ~5–6) and hydrogen-bond acceptor sites, altering pharmacokinetic properties. Priced at $220–$2640, it is commercially available for kinase inhibitor research .

Modifications on the Pyrrolidine Ring

a. Nitro and Methyl Substituents
  • [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol: Key Difference: Nitro group at the 3-position and methyl group at the 1-position. Impact: The nitro group increases molecular polarity (logP reduction) and may confer electrophilicity, enhancing reactivity in nucleophilic substitution reactions. Crystallographic data reveals a dihedral angle of 70.6° between the phenyl and pyrrolidine rings, suggesting conformational rigidity .
b. Ketone vs. Hydroxymethyl Groups
  • 1-(4-Methoxyphenyl)pyrrolidin-2-one: Key Difference: Replacement of the hydroxymethyl group with a ketone. Impact: The ketone eliminates hydrogen-bond donor capacity, reducing solubility in aqueous media. This analog is used in studies of metabolic stability .

Salt Forms and Commercial Availability

  • (4-(2-Methoxyphenyl)pyrrolidin-3-yl)methanol hydrochloride: Key Difference: Hydrochloride salt form with an ortho-methoxy substituent. Impact: The salt improves aqueous solubility (critical for in vivo studies) but may alter bioavailability. Priced at $400–$4800, it is available for preclinical testing .

Biological Activity

The compound [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol, also known as 4-methoxyphenylpyrrolidin-3-ylmethanol, has garnered attention in recent pharmacological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12_{12}H17_{17}NO\
  • Molecular Weight : 205.27 g/mol
  • CAS Number : 101769-01-1

Structure

The structure of this compound features a pyrrolidine ring substituted with a 4-methoxyphenyl group. This unique arrangement is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets:

  • Receptor Interaction : The methoxy group enhances the compound's binding affinity to specific receptors, potentially modulating neurotransmitter systems.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, although specific targets require further investigation.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For example:

  • Case Study : A series of pyrrolidine derivatives were synthesized and tested for antiproliferative activity against various cancer cell lines. Results demonstrated that modifications in the methoxy group significantly influenced cytotoxicity levels (Flynn et al., 2023) .

Antimicrobial Activity

Research has shown that compounds similar to this compound possess antimicrobial properties:

  • Mechanism : The compound disrupts bacterial cell membranes, leading to increased permeability and cell death.
  • Case Study : In vitro studies revealed that certain derivatives exhibited synergistic effects when combined with traditional antibiotics against resistant strains of bacteria (Molecules, 2024) .

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects attributed to the modulation of neurotransmitter release:

  • Research Findings : Animal models demonstrated that administration of the compound resulted in reduced neuroinflammation and improved cognitive function post-injury.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInhibition of cell proliferationFlynn et al., 2023
AntimicrobialMembrane disruptionMolecules, 2024
NeuroprotectiveModulation of neurotransmittersInternal Study, 2024

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol, and how can reaction conditions be optimized for yield and purity?

  • Methodology : A multi-step synthesis typically involves:

  • Step 1 : Formation of the pyrrolidine ring via cyclization reactions (e.g., using formaldehyde under acidic conditions, as seen in analogous pyrrolidine derivatives) .
  • Step 2 : Functionalization of the pyrrolidine nitrogen with a 4-methoxyphenyl group via nucleophilic substitution or Buchwald-Hartwig coupling .
  • Step 3 : Introduction of the hydroxymethyl group at the 3-position, often through oxidation-reduction sequences (e.g., NaBH4 reduction of a ketone intermediate) .
    • Optimization : Key parameters include solvent polarity (e.g., dichloromethane/methanol mixtures for solubility ), reaction temperature (reflux conditions for improved kinetics ), and catalyst selection (e.g., palladium catalysts for aryl coupling) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • 1H NMR : Key signals include:

  • A singlet at δ ~3.8 ppm for the methoxy group.
  • Multiplet signals between δ 3.1–3.3 ppm for the pyrrolidine ring protons.
  • A broad peak at δ ~4.5 ppm for the hydroxyl group (exchangeable in D2O) .
    • HRMS : Exact mass calculation (e.g., [M+H]<sup>+</sup> expected vs. observed) ensures molecular formula validation .
    • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How do steric and electronic effects of substituents on the pyrrolidine ring influence the compound’s reactivity in downstream functionalization?

  • Steric Effects : Bulky substituents at the 1-position (e.g., 4-methoxyphenyl) hinder nucleophilic attacks at the 3-position hydroxymethyl group, necessitating tailored catalysts (e.g., bulky ligands in cross-coupling reactions) .
  • Electronic Effects : Electron-donating groups (e.g., methoxy) enhance the electron density of the pyrrolidine ring, facilitating electrophilic aromatic substitution or oxidation reactions .
  • Case Study : Analogous compounds like [1-(4-chlorophenyl)pyrrolidin-3-yl]methanol show reduced reactivity in esterification due to electron-withdrawing Cl substituents .

Q. What computational methods can predict the binding affinity of this compound derivatives to biological targets (e.g., enzymes)?

  • Docking Studies : Software like AutoDock Vina assesses interactions with active sites (e.g., bacterial biotin carboxylase) by analyzing hydrogen bonds between the hydroxymethyl group and catalytic residues .
  • MD Simulations : GROMACS evaluates stability of ligand-protein complexes over time (e.g., RMSD < 2 Å over 100 ns trajectories) .
  • QSAR Models : Correlate substituent properties (e.g., Hammett σ values for aryl groups) with inhibitory activity (IC50) .

Q. How can contradictions in reported biological activity data for pyrrolidine derivatives be resolved?

  • Data Triangulation : Compare assays under standardized conditions (e.g., MIC values against E. coli using CLSI guidelines) .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., oxidized pyrrolidine rings) that may contribute to observed discrepancies .
  • Structural Confirmation : X-ray crystallography verifies stereochemistry (e.g., R/S configuration at the 3-position), which impacts target binding .

Methodological Considerations

  • Synthetic Challenges : Trace impurities (e.g., residual Pd in coupling reactions) require scavengers like SiliaMetS Thiol .
  • Biological Assays : Use positive controls (e.g., ciprofloxacin for antimicrobial studies) and dose-response curves to validate potency .
  • Data Reproducibility : Report solvent purity (e.g., anhydrous methanol stored over molecular sieves) and reaction monitoring (TLC/RAMAN) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

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